![molecular formula C6H14N2O2S B1456066 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione CAS No. 1249944-84-0](/img/structure/B1456066.png)
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione
Overview
Description
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione, commonly known as Metformin, is a widely prescribed oral medication used to treat type 2 diabetes. It is a member of the biguanide class of drugs and has been in clinical use for over 60 years. Metformin is known for its ability to lower blood glucose levels by reducing liver glucose production and increasing insulin sensitivity. In addition to its use in diabetes treatment, Metformin has also been studied for its potential therapeutic effects in other medical conditions.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds containing the thiazolidine scaffold are of significant interest due to their potential as interventional agents in various diseases. For example, a study by Tshiluka et al. (2021) describes the synthesis of compounds utilizing the thiazolidinedione scaffold for potential therapeutic applications. Their work outlines a multi-step synthesis process that includes a Knoevenagel condensation reaction, highlighting the chemical versatility of thiazolidinediones (Tshiluka, N. R., Bvumbi, M. V., Ramaite, I., & Mnyakeni-Moleele, S. S., 2021).
Biological Activities and Applications
The structural modifications of thiazolidinediones have been linked to various biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives of thiazolidine have been synthesized and tested for their antimicrobial properties, as described in studies by Derkach et al. (2016) and Alhameed et al. (2019). These studies demonstrate the potential of thiazolidinedione derivatives as antimicrobial agents, with specific compounds showing significant activity against various bacterial and fungal strains (Derkach, G., Golota, S., Zasidko, V., Soronovych, I. I., Kutsyk, R., & Lesyk, R., 2016); (Abd Alhameed, R., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., de la Torre, B. G., & Albericio, F., 2019).
Additionally, thiazolidinediones have been explored for their hypoglycemic activity. Perepelytsya et al. (2019) synthesized a series of thiazolidine-derivatives and tested their hypoglycemic activity in rats, finding that some compounds showed a significant decrease in glucose levels, indicating potential applications in diabetes management (Perepelytsya, O., Yaremiy, I., Kupchanko, K. P., Panasenko, N., Bratenko, M., & Vovk, M., 2019).
properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-7-3-5-8-4-2-6-11(8,9)10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIOLHULYAJXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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